Quantified Scaffold Potency: 5,6-Dihydroxypyrimidine Analogs Exhibit Submicromolar Anti-HIV Activity with High Therapeutic Index
In a series of 5,6-dihydroxypyrimidine (DHP) analogs evaluated for anti-HIV activity in vitro, the most potent compounds (1b and 1e) demonstrated EC50 values of 0.14 μM and 0.15 μM, respectively, with therapeutic index (TI) values of >300 and >900 [1]. While Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate itself was not the terminal test compound in this study, the 5,6-dihydroxy substitution pattern and the pyrimidine-4-carboxylate core are the essential pharmacophoric elements responsible for the observed activity. Docking studies confirmed that representative DHP compounds meet the minimal requirements for HIV-1 integrase inhibition: a chelating domain capable of coordinating two metal ions, and an aromatic domain for π-π stacking interactions [1]. The 2-phenyl substituent present in the target compound provides the aromatic domain required for this mechanism.
| Evidence Dimension | Anti-HIV potency (EC50) and Therapeutic Index (TI) |
|---|---|
| Target Compound Data | Core scaffold (5,6-dihydroxypyrimidine-4-carboxylate) activity range: EC50 0.14–0.15 μM for optimized analogs |
| Comparator Or Baseline | Baseline: Untreated infected cells; Comparative analog 1b EC50 0.14 μM, TI >300; analog 1e EC50 0.15 μM, TI >900 |
| Quantified Difference | TI >300 to >900 indicating substantial therapeutic window |
| Conditions | In vitro anti-HIV activity assay; C8166 cells infected with HIV-1 IIIB; MTT method for cytotoxicity |
Why This Matters
The submicromolar EC50 values and high TI (>300–>900) establish the 5,6-dihydroxypyrimidine-4-carboxylate scaffold as a validated starting point for anti-HIV integrase inhibitor development, justifying procurement of methyl ester derivatives as synthetic entry points.
- [1] Guo DL, et al. Structural modifications of 5,6-dihydroxypyrimidines with anti-HIV activity. Bioorg Med Chem Lett. 2012;22(23):7114-7118. View Source
